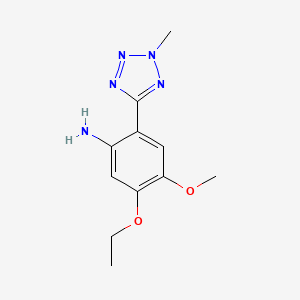
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline, also known as EMOTA, is a synthetic compound with potential applications in scientific research. It is a tetrazole-based aniline derivative that has been shown to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been found to have an inhibitory effect on the activity of certain ion channels, such as the TRPM7 channel, which is involved in cellular functions such as proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of certain enzymes, such as the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline is believed to exert its effects through the inhibition of ion channels and enzymes. The compound has been shown to bind to specific sites on these proteins, thereby blocking their activity. The exact mechanism of action of this compound is still being studied, but it is thought to involve the interaction with specific amino acid residues on the target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, and it has also been shown to have anti-inflammatory properties. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed through various analytical techniques. This compound has been shown to be selective in its inhibitory effects, meaning that it can target specific ion channels and enzymes without affecting others. However, there are also limitations to the use of this compound in lab experiments. The compound has not yet been extensively studied in vivo, and its safety profile is not well established. Additionally, the specific concentration and dosing of this compound required for optimal effects are still being studied.
Direcciones Futuras
There are several future directions for research on 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the study of the compound's effects in vivo, including its safety profile and pharmacokinetics. Additionally, the potential therapeutic applications of this compound in various diseases, such as cancer and diabetes, warrant further investigation. Finally, the role of this compound in modulating ion channels and enzymes in other biological systems, such as the cardiovascular and immune systems, is an area of potential future research.
Métodos De Síntesis
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methyl-2H-tetrazol-5-ylamine with 4-methoxy-2-nitroanisole, followed by reduction with sodium dithionite, and finally, the reaction with 5-bromo-2-ethoxyaniline. The purity of the compound can be confirmed through NMR spectroscopy, HPLC, and mass spectrometry.
Propiedades
IUPAC Name |
5-ethoxy-4-methoxy-2-(2-methyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-18-10-6-8(12)7(5-9(10)17-3)11-13-15-16(2)14-11/h5-6H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSAXIYRQCYIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)C2=NN(N=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
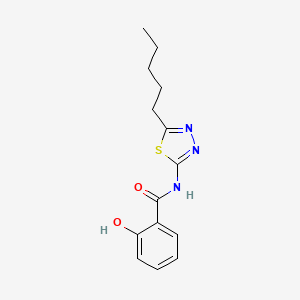
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
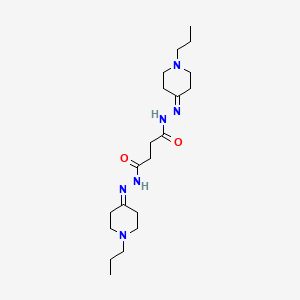
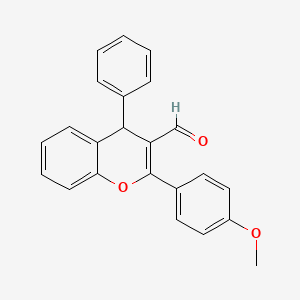
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
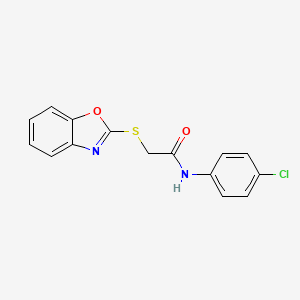
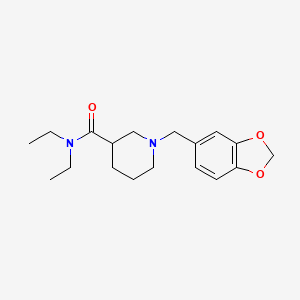
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)